molecular formula C9H9IO2 B2869849 [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol CAS No. 2165816-67-9

[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol

Cat. No. B2869849
CAS RN: 2165816-67-9
M. Wt: 276.073
InChI Key: NACAIYWNYMDRQT-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains an oxirane (or epoxide) functional group, a phenyl group, and a hydroxyl group. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. In this case, both the 2nd and 3rd carbon atoms have the S (from Latin sinister, left) configuration .


Molecular Structure Analysis

The molecule has two chiral centers, leading to potential for stereoisomerism. This means the molecule could exist in different forms that are mirror images of each other (like left and right hands), known as enantiomers .

Mechanism of Action

[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is a potent agonist of nAChRs, and binds to these receptors with high affinity and selectivity. The exact mechanism of action of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is not fully understood, but it is thought to act by binding to the orthosteric site on the receptor and inducing a conformational change that leads to channel opening and ion influx. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has been shown to activate both muscle-type and neuronal-type nAChRs, and to exhibit subtype-selective effects depending on the receptor isoform and subunit composition.
Biochemical and Physiological Effects:
[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has a range of biochemical and physiological effects that are mediated by its interaction with nAChRs. It has been shown to induce muscle contraction in vitro and in vivo, and to modulate neurotransmitter release and synaptic plasticity in the central nervous system. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has also been shown to have analgesic effects in animal models of pain, and to reduce nicotine self-administration in rats. However, the precise physiological effects of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine are dependent on the dose, route of administration, and experimental conditions.

Advantages and Limitations for Lab Experiments

[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has several advantages as a tool for studying nAChRs in the laboratory. It is a highly potent and selective agonist of these receptors, and can be used to probe the structure and function of nAChRs in a variety of experimental systems. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is also relatively stable and easy to synthesize, which makes it a cost-effective and accessible tool for researchers. However, there are also some limitations to the use of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine in laboratory experiments. It has a short half-life in vivo, which makes it difficult to use in long-term studies or in vivo imaging experiments. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine is also highly toxic and must be handled with care, and its effects on nAChRs may be influenced by factors such as receptor density, subunit composition, and receptor desensitization.

Future Directions

There are several future directions for research on [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and its potential applications in the treatment of neurological and psychiatric disorders. One area of interest is the development of more selective and potent nAChR agonists and antagonists, which could be used to target specific subtypes of nAChRs and avoid unwanted side effects. Another area of interest is the use of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and other nAChR ligands as tools for imaging and diagnosis of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of therapeutic agents based on [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine and other nAChR ligands could have significant potential for the treatment of a variety of neurological and psychiatric disorders, including addiction, depression, and schizophrenia.

Synthesis Methods

The synthesis of [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine involves a multi-step process that begins with the preparation of the key intermediate, 2-bromo-5-iodoanisole. This intermediate is then reacted with (S)-(-)-epichlorohydrin to form the epoxide, which is subsequently opened with methanol to yield [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has been used extensively in scientific research to study the structure, function, and pharmacology of nAChRs. It has been used to investigate the binding sites and mechanisms of action of nAChR agonists and antagonists, and to explore the role of nAChRs in a variety of physiological processes, including pain, addiction, and cognition. [(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanoldine has also been used to study the pharmacology of nAChRs in various animal models, including mice, rats, and non-human primates.

properties

IUPAC Name

[(2S,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACAIYWNYMDRQT-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@H](O2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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